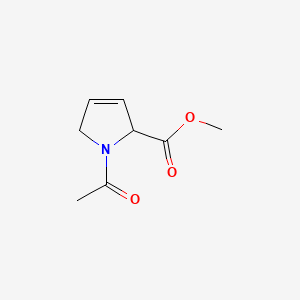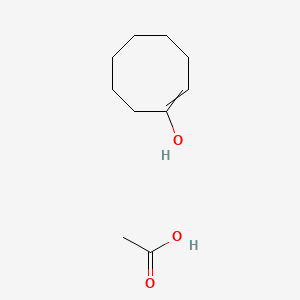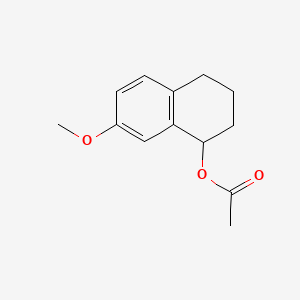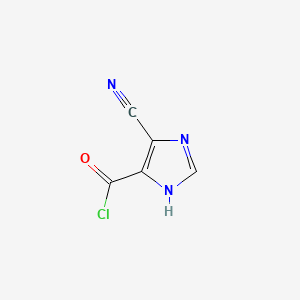![molecular formula C11H20N2O5 B569557 (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid CAS No. 111320-19-5](/img/structure/B569557.png)
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, also known as leucine, is a branched-chain amino acid that is essential for protein synthesis and muscle growth. It is one of the three BCAAs, along with isoleucine and valine, that play a crucial role in the regulation of protein metabolism and energy production in the body.
作用機序
Leucine activates the mTOR signaling pathway by binding to the protein complex mTORC1. This complex then phosphorylates downstream targets that are involved in protein synthesis and cell growth. Leucine also stimulates the activity of the enzyme eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes the translation of mRNA into protein.
Biochemical and Physiological Effects:
Leucine plays a crucial role in protein metabolism and energy production in the body. It is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine is primarily metabolized in skeletal muscle, where it is used for protein synthesis and energy production. It also plays a role in the regulation of blood glucose levels and insulin sensitivity.
実験室実験の利点と制限
Leucine is a widely studied amino acid that has many advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective research tool. It is also relatively stable and can be stored for long periods of time. However, (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a complex molecule that can be difficult to work with, and its effects on cellular metabolism can be influenced by many factors, such as diet, exercise, and disease.
将来の方向性
There are many future directions for research on (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid. One area of interest is the role of this compound in the regulation of autophagy, a cellular process that is involved in the removal of damaged proteins and organelles. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, there is a need for further research on the optimal dosage and timing of this compound supplementation for different populations, such as athletes, elderly individuals, and patients with metabolic disorders.
Conclusion:
In conclusion, this compound is a vital amino acid that plays a crucial role in protein synthesis, muscle growth, and energy metabolism. It activates the mTOR signaling pathway, stimulates protein synthesis, and improves glucose metabolism and insulin sensitivity. Leucine has many advantages for lab experiments, but its effects on cellular metabolism can be influenced by many factors. There are many future directions for research on this compound, including its role in autophagy and its potential use as a therapeutic agent for metabolic disorders.
合成法
Leucine can be synthesized from alpha-ketoisocaproic acid (KIC) through a transamination reaction that involves the transfer of an amino group from glutamate to KIC. This reaction is catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). The resulting product is then converted to (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid through a series of enzymatic reactions that involve the addition of a carboxyl group and a methyl group.
科学的研究の応用
Leucine has been extensively studied for its role in protein synthesis, muscle growth, and energy metabolism. It has been shown to stimulate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth. Leucine supplementation has also been found to increase muscle protein synthesis and improve muscle recovery after exercise. In addition, (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of type 2 diabetes.
特性
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFDPFAUTYYRW-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)


![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)




![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
